N-(4-methylbenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide
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Overview
Description
N-(4-methylbenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide is a complex organic compound with a unique structure that combines a sulfonamide group, a benzoxathiol ring, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the benzoxathiol ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonamide group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves the coupling of the benzoxathiol and sulfonamide intermediates with cyclohexanecarboxamide under suitable conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(4-methylbenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Mechanism of Action
The mechanism of action of N-(4-methylbenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the benzoxathiol ring may participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)sulfonyl-N-(2-oxo-1,3-benzoxathiol-5-yl)-2-phenylacetamide
- N-(4-methylphenyl)sulfonyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide
- N-(4-methylphenyl)sulfonyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)acetamide
Uniqueness
N-(4-methylbenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide is unique due to its combination of functional groups and ring systems, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-(4-methylphenyl)sulfonyl-N-(2-oxo-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S2/c1-14-7-10-17(11-8-14)29(25,26)22(20(23)15-5-3-2-4-6-15)16-9-12-18-19(13-16)28-21(24)27-18/h7-13,15H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDXCTLALOHDEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=O)S3)C(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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